molecular formula C16H23N3O2 B6799458 4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide

4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide

Cat. No.: B6799458
M. Wt: 289.37 g/mol
InChI Key: FRGPFBOPFSWLIG-UHFFFAOYSA-N
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Description

4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a dimethyloxan ring, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Dimethyloxan Moiety: The dimethyloxan ring is incorporated through an alkylation reaction, where the pyrimidine intermediate is treated with a suitable alkylating agent like 2,2-dimethyloxan-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for alkylation reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted carboxamides or thioamides.

Scientific Research Applications

4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide has been explored for various applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Evaluated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the cyclopropyl and dimethyloxan groups enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide
  • 4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-thioamide
  • 4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-amine

Uniqueness

Compared to similar compounds, this compound exhibits unique structural features that enhance its stability and reactivity. The presence of the dimethyloxan ring provides steric hindrance, reducing susceptibility to hydrolysis and increasing its potential as a stable intermediate in synthetic pathways.

Properties

IUPAC Name

4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2)7-11(5-6-21-16)8-18-15(20)13-9-17-10-19-14(13)12-3-4-12/h9-12H,3-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPFBOPFSWLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CNC(=O)C2=CN=CN=C2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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